1-溴丙烷-2,2,3,3,3-D5

描述

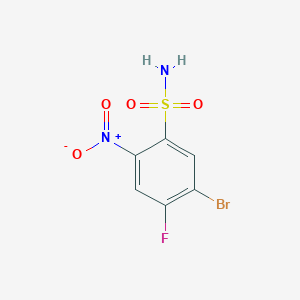

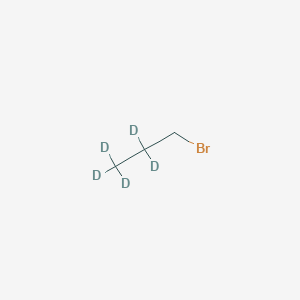

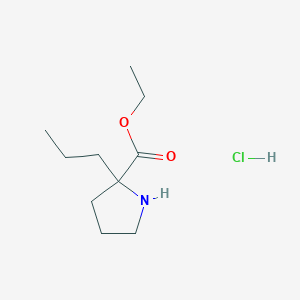

1-Bromopropane-2,2,3,3,3-D5 is a chemical compound with the molecular formula C3H2D5Br . It is intended for use as an internal standard for 1-Bromopropane . 1-Bromopropane is used as a solvent and for the cleaning of metal surfaces, removal of soldering residues from electronic circuit boards .

Molecular Structure Analysis

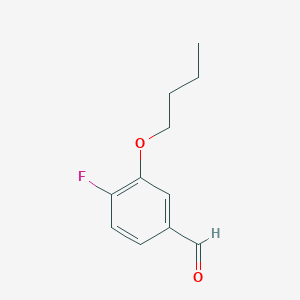

The molecular structure of 1-Bromopropane-2,2,3,3,3-D5 consists of a three-carbon chain with a bromine atom attached to one end . The molecule also contains five deuterium (D) atoms, which are isotopes of hydrogen with an additional neutron .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromopropane-2,2,3,3,3-D5 include a molecular weight of 128.02 g/mol . Other properties such as melting point, boiling point, and density were not specified in the search results .

科学研究应用

皮肤吸收和毒性

1-溴丙烷已被评估其皮肤吸收特性和毒性。一项研究发现,皮肤接触后 1-BP 的吸收潜力取决于接触的类型和持续时间。该研究使用热分离的人表皮膜和各种接触场景(无限剂量、有限剂量和瞬时接触)来分析 1-BP 的皮肤吸收特性和腐蚀性。结果表明,根据培养的重建人表皮模型的结果,1-BP 具有细胞毒性,但没有腐蚀性 (Frasch、Dotson 和 Barbero,2011 年)。

职业接触和毒性

由于 1-BP 在干洗和金属脱脂等行业中的广泛应用,其职业接触限值一直是研究的主题。研究强调了为 1-BP 设定职业接触限值的需求,因为职业中毒病例不断出现。回顾了 1-BP 的毒性和国外职业接触限值的研究进展,探讨了这一领域未来研究的重点 (Weihua 等,2010 年)。

神经毒性作用

许多研究集中于 1-BP 的神经毒性作用。例如,一项研究分析了重复吸入 1-BP 在大鼠海马 CA1 和齿状回中诱导的解除抑制效应。结果发现,长期吸入 1-BP 在这些区域诱导解除抑制,在停止接触后可逆。使用电生理和免疫组织化学方法进一步分析了这些影响,结果显示兴奋性或抑制性神经元成分中没有明显的形态缺陷 (Fueta 等,2004 年)。

另一项研究旨在阐明 1-BP 对神经系统的剂量依赖性作用。该研究涉及让大鼠接触不同浓度的 1-BP,并测量握力、运动神经传导速度等各种参数,并检查形态变化。该研究得出的结论是,1-BP 以剂量依赖性方式诱导肌肉力量减弱和运动神经传导速度下降,以及纤细核中的周围神经和终前轴突的形态变化 (市原等,2000 年)。

安全和危害

1-Bromopropane-2,2,3,3,3-D5 may pose certain health risks. Breathing it may lead to irritation of the nose and throat . Studies in animals suggest that high exposure may damage the liver or kidney, decrease the ability to resist infection, or impair fertility . It is also a highly flammable liquid and vapor .

作用机制

Target of Action

1-Bromopropane-2,2,3,3,3-D5 is primarily used as an internal standard for 1-Bromopropane . The primary targets of 1-Bromopropane are metal surfaces and electronic circuit boards, where it is used as a solvent for cleaning and removal of soldering residues .

Mode of Action

The compound interacts with its targets by dissolving the residues on the surfaces, thereby cleaning them. It is also used to react with magnesium to prepare Grignard reagents, which play an important role in the formation of carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a role in the formation of grignard reagents, which are crucial in many organic synthesis reactions .

Pharmacokinetics

It is known that 1-bromopropane can be absorbed through the lungs and skin . It distributes widely to tissues and may accumulate with repeated exposures . Metabolism of 1-Bromopropane involves both microsomal enzymes and conjugation reactions . In animals, 1-Bromopropane is eliminated by exhalation of the parent compound and carbon dioxide derived from breakdown products, and by urinary excretion of metabolites .

Result of Action

The primary result of the action of 1-Bromopropane-2,2,3,3,3-D5 is the cleaning of metal surfaces and electronic circuit boards. It dissolves residues on these surfaces, making them clean and ready for further use .

Action Environment

The action of 1-Bromopropane-2,2,3,3,3-D5 can be influenced by environmental factors. For instance, general population exposure can occur via inhalation of ambient air in the vicinity of industrial facilities where bromopropane is used in aerosol applications . Occupational exposure is highest in workers using 1-Bromopropane as a spray adhesive . Other high-exposure scenarios include production of bromopropane and its use in commercial applications such as adhesive sprays, degreasing operations for cleaning metals, plastics, and electronic components, dry cleaning, asphalt production, aircraft maintenance, and synthetic fiber manufacturing .

属性

IUPAC Name |

3-bromo-1,1,1,2,2-pentadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopropane-2,2,3,3,3-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)

![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)